N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14769049
InChI: InChI=1S/C13H17N3O5S/c17-11-3-1-2-9(6-11)15-12(18)7-14-13(19)16-10-4-5-22(20,21)8-10/h1-3,6,10,17H,4-5,7-8H2,(H,15,18)(H2,14,16,19)
SMILES:
Molecular Formula: C13H17N3O5S
Molecular Weight: 327.36 g/mol

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide

CAS No.:

Cat. No.: VC14769049

Molecular Formula: C13H17N3O5S

Molecular Weight: 327.36 g/mol

* For research use only. Not for human or veterinary use.

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide -

Specification

Molecular Formula C13H17N3O5S
Molecular Weight 327.36 g/mol
IUPAC Name 2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C13H17N3O5S/c17-11-3-1-2-9(6-11)15-12(18)7-14-13(19)16-10-4-5-22(20,21)8-10/h1-3,6,10,17H,4-5,7-8H2,(H,15,18)(H2,14,16,19)
Standard InChI Key QVUDXQZNIYGDON-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)O

Introduction

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide is a complex organic compound with a molecular formula of C13H17N3O5S and a molecular weight of approximately 327.36 g/mol . This compound features a unique structural combination, including a tetrahydrothiophene ring with a dioxido group, a carbamoyl linkage, and a glycinamide core, along with a 3-hydroxyphenyl moiety. These structural elements contribute to its potential biological activity and reactivity.

Synthesis and Chemical Reactions

The synthesis of N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide typically involves multiple steps, including the formation of the carbamoyl linkage and the incorporation of the tetrahydrothiophene and 3-hydroxyphenyl groups. Common reagents used may include coupling agents like carbodiimides or amines for forming amide bonds.

Synthetic StepReagentsConditions
Formation of Carbamoyl LinkageCarbodiimides (e.g., DCC)Room temperature, DMF or DCM
Incorporation of TetrahydrothiopheneTetrahydrothiophene derivativesBasic conditions, e.g., pyridine

Biological Activity and Potential Applications

Research on compounds with similar structures suggests potential biological activities, including enzyme inhibition and receptor interactions. The presence of the 3-hydroxyphenyl group may enhance interactions with specific biological targets, contributing to therapeutic effects.

Biological ActivityPotential Application
Enzyme InhibitionTherapeutic agent development
Receptor InteractionsModulation of cellular processes

Characterization Techniques

Characterization of N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide involves techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

TechniquePurpose
NMR SpectroscopyConfirm molecular structure
IR SpectroscopyIdentify functional groups
MS SpectroscopyDetermine molecular weight and purity

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